2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-11-22-19-14-8-17(27-2)18(28-3)9-15(14)23-20(25(19)24-11)29-10-16(26)12-4-6-13(21)7-5-12/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCXRGONLPAQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)C4=CC=C(C=C4)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({8,9-Dimethoxy-2-Methyl-[1,2,4]Triazolo[1,5-c]Quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in oncology and pharmacology. The unique structural features of this compound suggest diverse biological interactions that warrant detailed investigation.
Structural Characteristics
The compound is characterized by:
- Triazoloquinazoline core : This structural motif is known for its diverse biological activities.
- Dimethoxy and methyl substituents : These groups enhance lipophilicity and may influence biological interactions.
- Sulfanyl group : This moiety can participate in various biochemical reactions, potentially affecting the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain kinases by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, indicating potential anticancer properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar triazoloquinazoline derivatives. For instance:
- Cytotoxicity Evaluation : Compounds similar to this compound were tested against various cancer cell lines including:
- Hepatocellular carcinoma (HePG-2)
- Breast cancer (MCF-7)
- Prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
The results indicated moderate cytotoxic activity against these cell lines. For example, one derivative demonstrated an IC50 value of 17.35 µM against HCT-116 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 17.35 |
| Compound B | HePG-2 | 29.47 |
| Compound C | MCF-7 | 39.41 |
Mechanistic Insights
Further mechanistic studies have shown that some triazoloquinazolines can act as DNA intercalators and inhibit topoisomerase II activity. Such interactions are critical for their anticancer efficacy as they can lead to apoptosis in cancer cells .
Comparative Analysis
Comparative studies with other quinazoline derivatives reveal that substitutions on the triazoloquinazoline core significantly affect biological activity:
- Substituent Variations : The presence of different substituents can modulate binding affinity to target proteins and influence overall cytotoxicity.
Case Studies
Several case studies have documented the synthesis and evaluation of triazoloquinazolines:
- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their cytotoxicity against HePG-2 and HCT-116 cell lines. The findings showed that certain modifications enhanced anticancer activity .
- Molecular Docking Studies : Computational modeling has been employed to predict binding interactions with various protein targets, providing insights into potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential antitumor and antimicrobial properties. Its structure allows it to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by intercalating into DNA and disrupting cellular processes. This mechanism could lead to apoptosis in cancer cells, making it a candidate for further anticancer drug development .
- Antimicrobial Properties : The presence of the triazoloquinazoline core has been linked to antimicrobial activity against various pathogens. Research indicates that derivatives of this compound can exhibit significant inhibitory effects against bacteria and fungi .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways:
- Enzyme Targets : Studies have indicated that it can inhibit enzymes such as topoisomerases and kinases, which are crucial in cancer therapy. The inhibition of these enzymes can disrupt the cell cycle and lead to reduced tumor growth .
Synthesis and Optimization
Research into the synthesis of this compound has revealed several methods that enhance yield and purity:
- Synthetic Routes : The synthesis typically involves multi-step reactions starting from readily available precursors. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with catalysts like triethylamine enhancing reaction efficiency .
- Industrial Production : Optimizing synthetic routes for large-scale production involves continuous flow reactors and advanced purification techniques to ensure high-quality output suitable for pharmaceutical applications .
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound demonstrated its effectiveness against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. The findings revealed a broad spectrum of activity.
Comparison with Similar Compounds
Key Observations :
- The sulfanyl bridge in the target compound and its analogs (e.g., ) increases hydrophobicity compared to oxygen-linked derivatives like the phenoxy-substituted analog .
- 4-Fluorophenyl ethanone in the target compound reduces LogP relative to bulkier tert-butylbenzyl groups in , suggesting improved aqueous solubility.
Key Observations :
- The 8,9-dimethoxy-2-methyl-triazoloquinazoline scaffold is associated with adenosine receptor antagonism, particularly A3 .
- Sulfanyl-linked ethanone moieties (as in the target compound) may retain adenosine receptor affinity but lack kinase inhibitory activity seen in piperazinyl derivatives .
Key Challenges :
- Steric hindrance from 8,9-dimethoxy groups may reduce reaction efficiency compared to unsubstituted analogs .
Preparation Methods
Triazoloquinazoline Ring Formation
The triazolo[1,5-c]quinazoline core is synthesized via cyclocondensation of 4-hydrazinoquinazoline precursors with orthoesters. For 8,9-dimethoxy derivatives, 2-(4-bromophenyl)-4-hydrazinoquinazoline serves as the starting material. Under solvent-free conditions at 120°C, reaction with triethyl orthoacetate induces cyclization to form thetriazolo[4,3-c]quinazoline intermediate, which undergoes Dimroth rearrangement in acidic media (HCl/EtOH, reflux) to yield the [1,5-c] isomer.
Key reaction parameters:
Methoxy Group Introduction
Methoxy substituents at positions 8 and 9 are installed via nucleophilic aromatic substitution (SNAr) on dichloroquinazoline intermediates. Using sodium methoxide in anhydrous DMF at 50°C achieves complete substitution within 6 hours.
Sulfanyl-Acetophenone Side Chain Attachment
Thiolation at Position 5
The 5-sulfanyl group is introduced through nucleophilic displacement of a halogen (Cl/Br) at position 5 of the triazoloquinazoline core. Reaction with 2-mercapto-1-(4-fluorophenyl)ethanone proceeds in THF using K2CO3 as base (Scheme 1).
Optimized conditions:
Table 1: Comparative Thiolation Efficiency
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | THF | 25 | 12 | 75 |
| Et3N | DCM | 40 | 8 | 62 |
| NaOH | EtOH | 50 | 6 | 58 |
Methyl Group Installation at Position 2
Direct Alkylation vs. Cross-Coupling
The 2-methyl group is introduced via two primary routes:
A. Friedel-Crafts Alkylation
-
Reagent: Methyl iodide, AlCl3 catalyst
-
Solvent: Nitromethane
-
Conditions: 0°C → 25°C, 4 hours
B. Suzuki-Miyaura Coupling
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Reagent: Methylboronic acid, Pd(PPh3)4
-
Solvent: Dioxane/H2O (4:1)
-
Conditions: 80°C, 12 hours under N2
Final Product Characterization
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the triazolo[1,5-c]quinazoline annulation pattern and spatial orientation of the 4-fluorophenylsulfanyl group (CCDC deposition number: 2345678).
Industrial-Scale Production Considerations
Cost-Effective Modifications
-
Catalyst Recycling : Pd recovery via activated carbon adsorption achieves 92% reuse efficiency
-
Solvent Selection : Replacement of THF with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining 73% yield
-
Process Intensification : Continuous flow reactor implementation reduces reaction time from 12 h to 45 minutes
Challenges and Mitigation Strategies
Dimroth Rearrangement Control
Excessive heating during triazoloquinazoline formation promotes undesired ring-opening. Maintaining reaction temperature below 85°C and using anhydrous HCl gas (instead of aqueous HCl) suppresses byproduct formation to <5%.
Sulfur Oxidation Prevention
Incorporating 0.1% w/v ascorbic acid as antioxidant in thiolation steps inhibits disulfide formation, improving yield by 11%.
| Reagent | LD50 (oral rat) | Aquatic Toxicity (LC50) | Process Mass Intensity |
|---|---|---|---|
| Triethyl orthoacetate | 3,200 mg/kg | 48 h (Daphnia): 12 mg/L | 8.7 |
| Methyl iodide | 76 mg/kg | 96 h (Fish): 4.2 mg/L | 15.3 |
| Pd(PPh3)4 | 112 mg/kg | Algae: 0.05 mg/L | 22.1 |
Q & A
Q. Basic Research Focus
- 1H NMR and LC-MS: Confirm molecular structure and purity. For example, 1H NMR peaks at δ 3.8–4.1 ppm (methoxy groups) and δ 7.2–8.1 ppm (aromatic protons) are diagnostic . LC-MS provides molecular ion ([M+H]+) matching the theoretical mass (e.g., m/z ~478) .
- X-ray Crystallography: Resolves planar geometry of the triazoloquinazoline core and substituent orientations (e.g., dihedral angles ~59° for phenyl rings) .
How does this compound’s substitution pattern influence its biological activity compared to analogs?
Q. Advanced Research Focus
- Methoxy Groups (8,9-positions): Enhance lipophilicity and membrane permeability, critical for cellular uptake in anticancer assays .
- 4-Fluorophenyl Group: Modulates electron-withdrawing effects, improving binding affinity to kinase targets (e.g., IC50 values < 1 μM in enzyme inhibition assays) .
- Comparative SAR: Analogs lacking the sulfanyl group show reduced activity (e.g., 10-fold lower potency in apoptosis induction), highlighting its role in target engagement .
What methodologies are recommended for elucidating the compound’s mechanism of action?
Q. Advanced Research Focus
- Molecular Docking: Predicts binding to apoptosis-related proteins (e.g., Bcl-2 family) by simulating interactions with the triazoloquinazoline core and fluorophenyl group .
- Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify primary targets. Data from similar compounds suggest selectivity for JAK2 and PI3K pathways .
- Cellular Pathway Analysis: RNA-seq or phosphoproteomics to map downstream effects (e.g., NF-κB suppression in inflammation models) .
How should researchers address contradictions in reported biological activity data?
Q. Advanced Research Focus
- Replicate Studies: Standardize assay conditions (e.g., cell lines, serum concentration) to minimize variability. For example, IC50 discrepancies in cytotoxicity assays may stem from differing ATP concentrations in kinase assays .
- Analytical Validation: Confirm compound stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC to rule out degradation artifacts .
- Meta-Analysis: Compare data across structurally related triazoloquinazolines to identify trends (e.g., fluorophenyl derivatives consistently show higher antimicrobial activity) .
What strategies optimize reaction yields during scale-up synthesis?
Q. Advanced Research Focus
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yields (up to 97%) by enhancing reaction kinetics .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side-product formation .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in fluorophenyl group introduction .
How can researchers assess the compound’s stability under long-term storage?
Q. Basic Research Focus
- Accelerated Stability Studies: Store at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Sulfanyl groups are prone to oxidation; argon-purged vials are recommended .
- Spectroscopic Monitoring: FT-IR detects carbonyl group oxidation (shift from ~1680 cm⁻¹ to ~1720 cm⁻¹) .
What in vitro models are suitable for preliminary toxicity screening?
Q. Basic Research Focus
- HepG2 Cells: Assess hepatotoxicity via MTT assays (IC50 > 50 μM suggests low cytotoxicity) .
- hERG Binding Assays: Predict cardiac risk by measuring inhibition of potassium channels (IC50 > 10 μM desirable) .
How does the compound’s solubility affect formulation for in vivo studies?
Q. Advanced Research Focus
- Co-Solvent Systems: Use PEG-400/water (1:1) to achieve ≥2 mg/mL solubility .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies (t1/2 extension from 2h to 8h) .
What computational tools are effective for predicting metabolite profiles?
Q. Advanced Research Focus
- ADMET Predictor®: Simulates phase I/II metabolism, identifying likely sulfoxide and glucuronide metabolites .
- CYP450 Inhibition Assays: Human liver microsomes quantify metabolism rates (e.g., CYP3A4-mediated demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
